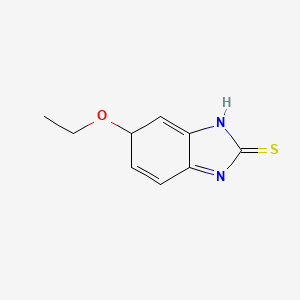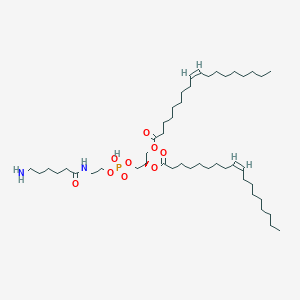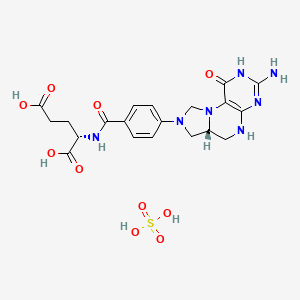
Arfolitixorin Hemisulfate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arfolitixorin (sulfate) is a folate-based drug candidate primarily used in the treatment of colorectal cancer. It is the active form of folate, specifically [6R]-5,10-methylenetetrahydrofolate, which does not require metabolic activation. This compound has shown potential in enhancing the efficacy of chemotherapy, particularly when used in combination with 5-fluorouracil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Arfolitixorin (sulfate) is synthesized through a series of chemical reactions that convert folic acid into its active formThe sulfate form is then obtained by reacting the compound with sulfuric acid under controlled conditions .
Industrial Production Methods
The industrial production of Arfolitixorin (sulfate) involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in a powder form, which is then formulated into a stable solution for clinical use .
Analyse Des Réactions Chimiques
Types of Reactions
Arfolitixorin (sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its tetrahydro form.
Substitution: Various functional groups can be introduced through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of tetrahydrofolate and methylenetetrahydrofolate, which have different biological activities and applications .
Applications De Recherche Scientifique
Arfolitixorin (sulfate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study folate metabolism.
Biology: Investigated for its role in cellular processes and DNA synthesis.
Medicine: Primarily used in the treatment of colorectal cancer, enhancing the efficacy of chemotherapy.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
Arfolitixorin (sulfate) exerts its effects by stabilizing the complex formed between 5-fluorouracil and thymidylate synthase, an enzyme crucial for DNA synthesis. This stabilization inhibits the enzyme, leading to the disruption of DNA synthesis and repair in rapidly proliferating tumor cells. The compound directly provides the active cofactor [6R]-5,10-methylenetetrahydrofolate, bypassing the need for metabolic activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leucovorin: Another folate-based compound used in combination with 5-fluorouracil.
Methotrexate: A folate antagonist used in cancer treatment.
Pemetrexed: A multi-targeted antifolate used in chemotherapy.
Uniqueness
Arfolitixorin (sulfate) is unique because it is the only direct-acting folate-based drug that does not require metabolic activation. This characteristic allows it to be effective in patients who lack the ability to convert folate into its active form, providing a broader therapeutic window and potentially better clinical outcomes.
Propriétés
Numéro CAS |
149930-93-8 |
|---|---|
Formule moléculaire |
C20H25N7O10S |
Poids moléculaire |
555.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid;sulfuric acid |
InChI |
InChI=1S/C20H23N7O6.H2O4S/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;1-5(2,3)4/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);(H2,1,2,3,4)/t12-,13+;/m1./s1 |
Clé InChI |
GKJSPWCDMPVQHB-KZCZEQIWSA-N |
SMILES isomérique |
C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O.OS(=O)(=O)O |
SMILES canonique |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)
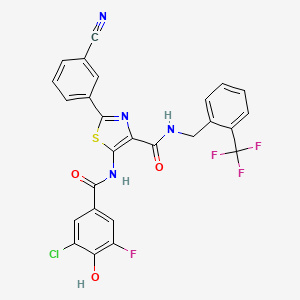
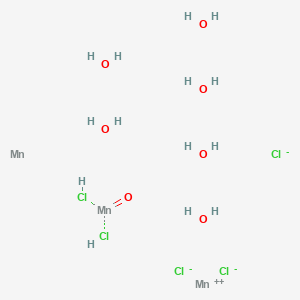

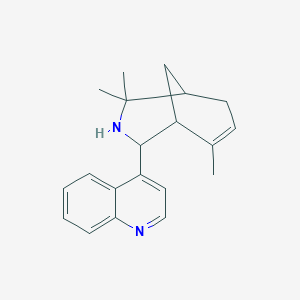

![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)
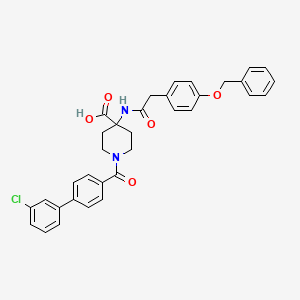
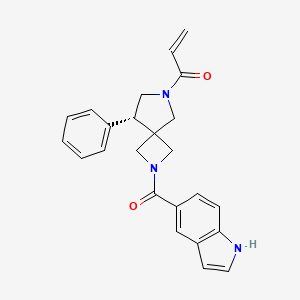
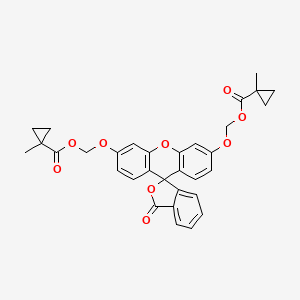

![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
